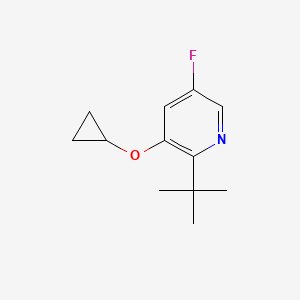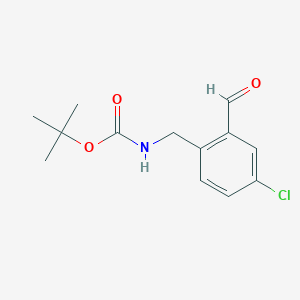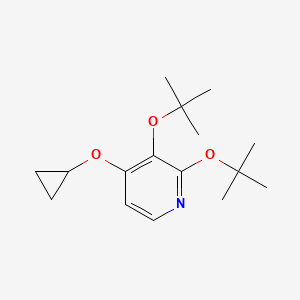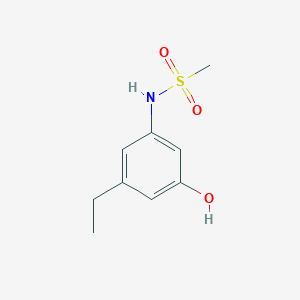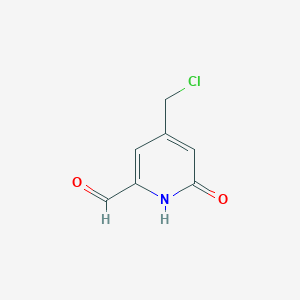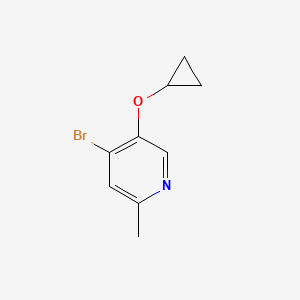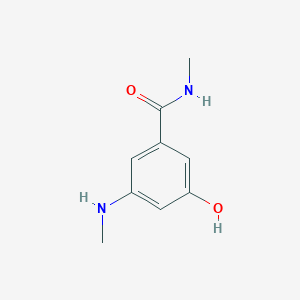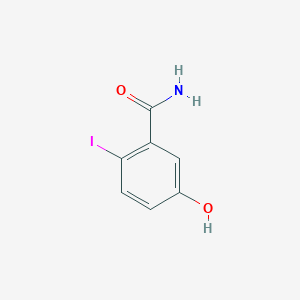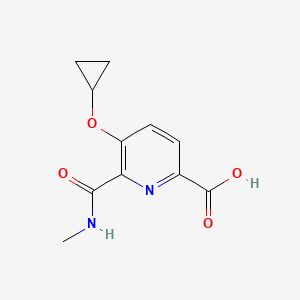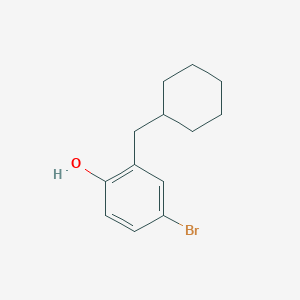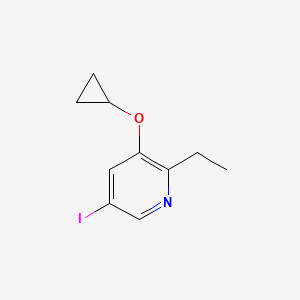
3-Cyclopropoxy-2-ethyl-5-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-ethyl-5-iodopyridine is a heterocyclic organic compound with the molecular formula C10H12INO It is a derivative of pyridine, featuring a cyclopropoxy group at the third position, an ethyl group at the second position, and an iodine atom at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-ethyl-5-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of 3-cyclopropoxy-2-ethylpyridine using iodine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective iodination at the fifth position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced catalytic systems to achieve high yields and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-2-ethyl-5-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium or nickel catalysts are often used in coupling reactions, with conditions tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Cyclopropoxy-2-ethyl-5-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-ethyl-5-iodopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in the function of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodopyridine: A simpler iodinated pyridine derivative with different substitution patterns.
3-Iodopyridine: Another iodinated pyridine with the iodine atom at the third position.
4-Iodopyridine: Iodinated at the fourth position, offering different reactivity and applications.
Uniqueness
3-Cyclopropoxy-2-ethyl-5-iodopyridine is unique due to the presence of the cyclopropoxy and ethyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specific synthetic and research applications, distinguishing it from other iodopyridine derivatives.
Propriétés
Formule moléculaire |
C10H12INO |
|---|---|
Poids moléculaire |
289.11 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-ethyl-5-iodopyridine |
InChI |
InChI=1S/C10H12INO/c1-2-9-10(13-8-3-4-8)5-7(11)6-12-9/h5-6,8H,2-4H2,1H3 |
Clé InChI |
YBKZSTXZUIBBGC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=N1)I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


